2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as ultrasonic-assisted synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets within the cell. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the binding of the compound to the active site of CDK2, highlighting its potential as a targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Dinaciclib: A potent CDK inhibitor with a similar mechanism of action.
Ibrutinib: Another kinase inhibitor with applications in cancer therapy.
Roscovitine: A well-known CDK inhibitor used in cancer research.
Uniqueness
2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for selective inhibition of CDK2. This selectivity makes it a valuable tool for studying CDK2-related cellular processes and for developing targeted cancer therapies .
Properties
Molecular Formula |
C12H15ClN6O |
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Molecular Weight |
294.74 g/mol |
IUPAC Name |
2-chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN6O/c1-17-11-9(7-16-17)12(15-8-14-11)19-4-2-18(3-5-19)10(20)6-13/h7-8H,2-6H2,1H3 |
InChI Key |
JPGVLMXSZAUQOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C(=O)CCl |
Origin of Product |
United States |
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